2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a pyrimidine core substituted with a 6-methyl group and a 2-azepan-1-yl moiety, connected via an ether linkage to an acetamide backbone. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl group. The 2,4,6-trimethylphenyl group introduces steric bulk, which could influence pharmacokinetic properties like metabolic stability and membrane permeability.
Properties
Molecular Formula |
C22H30N4O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H30N4O2/c1-15-11-16(2)21(17(3)12-15)24-19(27)14-28-20-13-18(4)23-22(25-20)26-9-7-5-6-8-10-26/h11-13H,5-10,14H2,1-4H3,(H,24,27) |
InChI Key |
TUZSNQCCCOSOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution, where an azepane derivative reacts with the pyrimidine ring.
Attachment of the Trimethylphenyl Group: The final step involves the coupling of the trimethylphenyl group to the pyrimidine ring through an ether linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Acetamides
Key Observations:
- Heteroatom Linkages : The oxy linkage in the target compound offers higher hydrolytic stability than thioether-containing derivatives (e.g., ), which are prone to oxidation .
- Azepane vs. Thietane : The azepane ring’s larger size and basicity contrast with the thietane’s sulfur atom and smaller ring strain, influencing target selectivity and solubility .
Crystallographic and Conformational Analysis
highlights that N-(2,4,6-trimethylphenyl)acetamides (e.g., TMPA, TMPMA) exhibit predictable crystal packing with one molecule per asymmetric unit. However, dichloro-substituted analogues (TMPDCA) display two molecules per unit, suggesting steric or electronic perturbations . The target compound’s bulky pyrimidinyl-azepane substituent likely induces distinct packing behavior, though experimental data are unavailable. Notably, the peptide bond (NH-CO) in similar compounds shows minimal distortion upon substitution, implying that the pyrimidine-oxy group in the target compound may maintain conformational rigidity .
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.48 g/mol. Its structure includes:
- An azepane ring , which may contribute to its interaction with biological targets.
- A pyrimidine moiety , known for its role in various biological activities.
- A trimethylphenyl group , which can influence lipophilicity and receptor binding.
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent.
- Anticancer Properties : Research indicates that the compound may inhibit tumor cell proliferation. Mechanistic studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Interaction : The azepane and pyrimidine components may facilitate binding to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Ion Channel Modulation : The compound might interact with ion channels, influencing calcium ion dynamics within cells, which is crucial for various cellular functions.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
- Case Study 2 : In a model of rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent.
- Case Study 3 : A pharmacokinetic study indicated that the compound has favorable absorption characteristics when administered orally, with a half-life suitable for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
